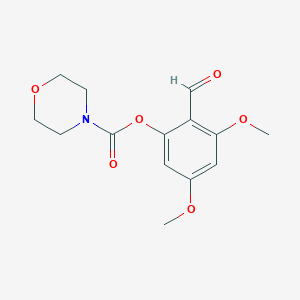

2-Formyl-3,5-dimethoxyphenyl 4-morpholinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is a boronic acid derivative with a molecular formula of C9H11BO5 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” has been analyzed and characterized by 1H, 13C NMR, FTIR, UV-Vis and HRMS .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” include a molecular weight of 209.99 and it is stored in an inert atmosphere at 2-8°C .

科学的研究の応用

Solid-Phase Synthesis Applications

Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis

4-Formyl-3,5-dimethoxyphenol is a crucial synthetic intermediate used in creating the BAL family of acid-labile linkers and resins. These linkers and resins have demonstrated significant utility in the solid-phase synthesis of peptides and non-peptides. The article outlines a simple and scalable method for preparing isomerically pure 4-formyl-3,5-dimethoxyphenol and integrating it into a representative BAL linker and functionalized resin. The procedures are efficient, scalable, and don't require chromatography (Jin et al., 2001).

Intermediate in Organic Synthesis

1,3-Dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole Product of the Reaction of o-Formylphenylboronic Acid with Morpholine

The reaction of o-formylphenylboronic acid with morpholine leads to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This compound is characterized by its hydrogen-bonded dimer motif with a planar benzoxaborole fragment in the solid state (A. Sporzyński et al., 2005).

Synthesis of 7-indolyl-imines by the Reaction of 4,6-dimethoxyindoles with Secondary Amides and Phosphoryl Chloride

4,6-Dimethoxy-2,3-diphenylindole undergoes a reaction with various amides in the presence of phosphoryl chloride to produce 7-imino derivatives. This reaction has been extended to the synthesis of 7-indolyl-pyrrolines, tetrahydropyridines, and oxazolines (D. Black et al., 1996).

Synthesis of Antioxidants

Enzymatic Modification of 2,6-dimethoxyphenol for the Synthesis of Dimers with High Antioxidant Capacity

The laccase-mediated oxidation of 2,6-dimethoxyphenol in biphasic or homogenous aqueous-organic media leads to the production of compounds with higher antioxidant capacity than the starting substrate. The main product is a dimer with significantly higher antioxidant capacity, demonstrating its potential as a bioactive compound (O. E. Adelakun et al., 2012).

Safety and Hazards

特性

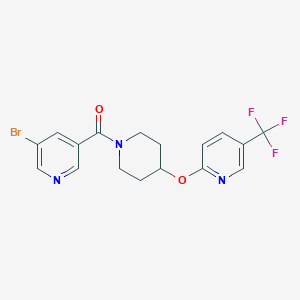

IUPAC Name |

(2-formyl-3,5-dimethoxyphenyl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-18-10-7-12(19-2)11(9-16)13(8-10)21-14(17)15-3-5-20-6-4-15/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMVEBHDVWJJBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC(=O)N2CCOCC2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2652161.png)

![2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride](/img/structure/B2652164.png)

![(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride](/img/structure/B2652167.png)

![N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2652172.png)

![5-((4-bromophenyl)sulfonyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2652176.png)

![4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2652179.png)

![[1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride](/img/structure/B2652180.png)

![2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2652183.png)

![7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2652184.png)